ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Overview
Description
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride is an anxiolytic drug from the beta-Carboline family, closely related to abecarnil. It is a nonbenzodiazepine GABA A agonist which is not subtype selective and stimulates alpha 1, alpha 2, alpha 3, and alpha 5-subunit containing GABA A receptors equally . This compound has anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepine drugs .
Mechanism of Action
Target of Action
ZK 93423 hydrochloride is a potent benzodiazepine receptor agonist . It is non-selective and interacts with GABA A receptors containing α1-, α2-, α3- and α5-subunits . These receptors are ligand-gated ion channels and ionotropic receptors .
Mode of Action
ZK 93423 hydrochloride acts as an agonist at the benzodiazepine receptor . It stimulates α1, α2, α3, and α5-subunit containing GABA A receptors equally . This interaction results in the modulation of the receptor’s activity, leading to an increase in the frequency of chloride channel opening events .
Biochemical Pathways
Its agonistic action on gaba a receptors suggests that it may influence the gabaergic neurotransmission system
Result of Action
ZK 93423 hydrochloride has been reported to have anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepine drugs . Its anxiolytic effects have been demonstrated in animal models of anxiety .
Biochemical Analysis
Biochemical Properties
ZK 93423 hydrochloride plays a significant role in biochemical reactions as it interacts with GABA A receptors . These receptors are ligand-gated ion channels and ionotropic receptors . The interaction between ZK 93423 hydrochloride and these receptors is crucial for its function as a benzodiazepine agonist .
Cellular Effects
The effects of ZK 93423 hydrochloride on various types of cells and cellular processes are primarily mediated through its interaction with GABA A receptors . By acting as a benzodiazepine agonist, ZK 93423 hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
ZK 93423 hydrochloride exerts its effects at the molecular level through its binding interactions with GABA A receptors . As a benzodiazepine agonist, it can lead to the activation of these receptors, resulting in changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride involves the palladium-catalyzed iminoannulation of alkynes . This method is used to create beta- and gamma-carbolines, which are essential components of the compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired carboline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of high-efficiency reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Abecarnil: Another beta-Carboline derivative with similar anxiolytic properties.
Clonazepam: A benzodiazepine with anticonvulsant and muscle relaxant properties.
Triazolam: A benzodiazepine used for its sedative and anxiolytic effects.
Uniqueness of ZK 93423 Hydrochloride
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride is unique in its non-selective stimulation of multiple GABA A receptor subunits, which distinguishes it from other compounds that may have more selective actions . Its combination of anxiolytic, anticonvulsant, and muscle relaxant properties makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4.ClH/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22;/h4-12,25H,3,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDBPAODAAMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216574-52-5 | |
Record name | ZK-93423 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216574525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZK-93423 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84JFN7GNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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